molecular formula C6H7ClN2O B2838505 1-ethyl-1H-pyrazole-5-carbonyl chloride CAS No. 1006471-20-0

1-ethyl-1H-pyrazole-5-carbonyl chloride

Cat. No.: B2838505
CAS No.: 1006471-20-0
M. Wt: 158.59
InChI Key: YBJYEXJPLMKAEC-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrazole-5-carbonyl chloride is a chemical compound with the CAS Number: 1006471-20-0 . It has a molecular weight of 158.59 and its IUPAC name is this compound . The compound is in liquid form .


Synthesis Analysis

The synthesis of pyrazole compounds involves various methods. One such method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7ClN2O/c1-2-9-5(6(7)10)3-4-8-9/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . Also, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .


Physical and Chemical Properties Analysis

This compound is a liquid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Ligand Development

1-ethyl-1H-pyrazole-5-carbonyl chloride serves as a versatile intermediate in the synthesis of pyrazoles with functionalized substituents. It is utilized in forming alkynyl ketones through coupling with protected alkynols, leading to the formation of the pyrazole nucleus. Subsequent reactions enable the conversion to chlorides, offering precursors for synthesizing polyfunctional pyrazoles. These derivatives, particularly those with side chains attached at C3, are valuable as ligands in metal coordination, enhancing the potential for hydrogen bonding and steric interactions in metal complexes (Grotjahn et al., 2002).

Structural and Molecular Characterization

The compound exhibits significant structural features, as evidenced in studies that describe the crystal structure of related pyrazole derivatives. For instance, analysis of (Z)-ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate revealed intricate molecular interactions and dihedral angles, providing insights into the molecular geometry and potential reactivity of such compounds (Dehua Zhang, Xiaoyan Zhang, Lijuan Guo, 2009).

Catalysis and Reaction Mechanisms

This compound is also implicated in catalytic processes, where its derivatives participate in carbonylation reactions. Such reactions demonstrate the efficiency and regioselectivity of pyrazole compounds in organic synthesis, particularly in C-H/CO/Olefin coupling, highlighting the role of the pyrazole ring as a directing group for C-H bond activation (Asaumi et al., 2003).

Fluorescence and Photophysical Properties

The pyrazole derivatives synthesized from this compound have shown potential in developing highly fluorescent materials. Such compounds exhibit strong absorption and emission properties, which can be finely tuned, making them suitable for applications in organic light-emitting diodes (OLEDs) and other photophysical applications (Willy & Müller, 2008).

Coordination Polymers and Metal Complexes

The versatility of this compound extends to the formation of coordination polymers and metal complexes. By acting as bridging ligands, its derivatives contribute to the assembly of complex structures with Zn(II) and Cd(II) ions, leading to a variety of coordination polymers with distinct structural motifs and potential applications in material science (Cheng et al., 2017).

Properties

IUPAC Name

2-ethylpyrazole-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-9-5(6(7)10)3-4-8-9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJYEXJPLMKAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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